N,N-Diethylcinnamamide

Description

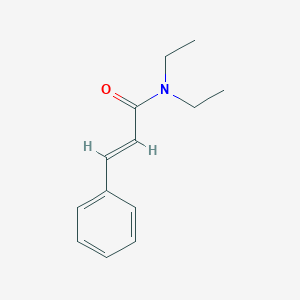

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N-diethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVMSJRMMFSQO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-04-4 | |

| Record name | N,N-Diethylcinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for N,n Diethylcinnamamide

Direct Amidation Protocols for N,N-Diethylcinnamamide Synthesis

The direct coupling of cinnamic acid and diethylamine (B46881) represents a more streamlined and environmentally conscious approach to this compound synthesis compared to traditional methods. scispace.comdur.ac.uk This strategy avoids the use of often hazardous and waste-generating activating agents. dur.ac.uk

Boric Acid Catalysis in Cinnamic Acid Amidation

Boric acid has emerged as a mild, inexpensive, and environmentally friendly catalyst for the direct amidation of carboxylic acids, including the synthesis of this compound. orgsyn.orgharianregional.comresearchgate.net Its catalytic activity is attributed to its ability to form an ester or a complex with the hydroxyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.org

One study demonstrated the synthesis of this compound from cinnamic acid and diethylamine using 5 mol% of boric acid as a catalyst. harianregional.comresearchgate.netresearchgate.net The reaction, conducted in a sonicator bath at 50°C for 40 minutes, yielded the desired product. researchgate.netresearchgate.net Increasing the catalyst loading of boric acid can lead to improved yields and reduced reaction times. For instance, in a related synthesis of N-benzylcinnamamide, increasing the boric acid from 5 mol% to 10 mol% improved the yield by 30% and shortened the reaction time from 9 to 5 hours. sci-hub.se

Sonochemical Approaches Utilizing Ultrasonic Irradiation for Enhanced Synthesis

The application of ultrasonic irradiation has been shown to enhance the synthesis of this compound. researchgate.netscribd.com Sonochemistry can accelerate reaction rates and improve yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

In a specific application, the boric acid-catalyzed synthesis of this compound was successfully carried out in a sonicator bath. researchgate.netresearchgate.net This method combined the benefits of a green catalyst with the rate-enhancing effects of ultrasound, achieving the synthesis in a relatively short time of 40 minutes at a moderate temperature of 50°C. researchgate.netresearchgate.net This approach highlights a promising avenue for efficient and rapid amide synthesis. researchgate.netscispace.com

Comparative Analysis of Direct Amidation Against Activated Carboxylic Acid Derivatives

Direct amidation methods offer significant advantages over traditional synthetic routes that rely on activated carboxylic acid derivatives like acyl chlorides or anhydrides. dur.ac.uk These classical methods, while effective, often require stoichiometric amounts of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which can be toxic and generate substantial waste. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Feature | Direct Amidation (Catalytic) | Activated Carboxylic Acid Derivatives |

|---|---|---|

| Reagents | Carboxylic acid, amine, catalyst (e.g., boric acid) | Carboxylic acid, activating agent (e.g., SOCl2, DCC, EDC), amine |

| Byproducts | Primarily water | Stoichiometric amounts of waste from activating agent |

| Conditions | Often milder, can be enhanced by ultrasound | Can involve harsh reagents and multiple steps |

| Atom Economy | High | Lower due to activating agents |

| Environmental Impact | Generally lower, especially with green catalysts | Higher due to hazardous reagents and waste |

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of amide formation is crucial for optimizing reaction conditions and developing more efficient catalysts. Recent studies have shed light on the intricate pathways involved in the direct amidation of carboxylic acids.

Examination of Carboxylic Acid Hydrogen Bonding and Dimerization in Reaction Pathways

In the absence of a catalyst, the direct thermal amidation of carboxylic acids and amines is believed to proceed through a pathway involving the dimerization of the carboxylic acid. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that a zwitterionic intermediate is not energetically favorable. researchgate.netresearchgate.net Instead, a neutral pathway where the amine attacks one of the carboxylic acid molecules in a hydrogen-bonded dimer is the preferred route. researchgate.netrsc.orgresearchgate.net This dimerization effectively activates the carbonyl group for nucleophilic attack. researchgate.net The reaction is often initiated by an equilibrium between the free acid and amine and the corresponding ammonium (B1175870) carboxylate salt. researchgate.net For the amidation to proceed, this equilibrium must favor the free forms. researchgate.net

Elucidation of Intermediates in Amide Formation Reactions

The mechanism of catalyzed direct amidation involves the formation of key intermediates. In boric acid-catalyzed reactions, the initial step is the formation of an acyloxyboron intermediate. scispace.com More recent and extensive mechanistic studies, however, propose the formation of a more complex bicyclic intermediate involving a 2:2 complex of the carboxylic acid and the arylboronic acid. scispace.comencyclopedia.pub This bicyclic derivative is considered a key active intermediate in the formation of the amide. scispace.comencyclopedia.pub

In other catalytic systems, such as those using titanium tetrachloride (TiCl4), the proposed mechanism involves the formation of an adduct between the carboxylate ion and the metal center. nih.govd-nb.info This adduct then reacts with the amine to form the amide. In some cases, the formation of an acyl chloride as a transient intermediate has been observed. nih.govd-nb.info The identification of these intermediates through techniques like NMR spectroscopy and computational studies is vital for a comprehensive understanding of the reaction and for the rational design of new and improved catalytic systems. scispace.comresearchgate.netdur.ac.uk

Emerging Synthetic Strategies and Green Chemistry Considerations

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. nih.govscispace.com Traditional amidation methods often rely on stoichiometric activating agents like dicyclohexylcarbodiimide (DCC) or the conversion of carboxylic acids to more reactive forms such as acid chlorides. researchgate.net These conventional routes are often procedurally complex and generate significant chemical waste, prompting the development of more sustainable alternatives. researchgate.netharvard.edu Emerging strategies focus on direct catalytic amidations, the use of non-traditional energy sources, and multicomponent reactions that enhance atom economy. rsc.orgdur.ac.uk These modern approaches aim to create shorter, more efficient, and environmentally responsible pathways to this compound and related compounds. mdpi.com

A notable green approach is the catalyst-free, three-component reaction involving an arylaldehyde, an amine, and Meldrum's acid. rsc.orgrsc.org This method proceeds in a single step under simple operational conditions, circumventing the need for coupling agents, catalysts, or oxidants that are common in other syntheses. rsc.orgrsc.org The reaction is highly atom-economical, with the primary by-products being carbon dioxide and acetone, thus avoiding the formation of toxic chemical waste. rsc.org

Another significant advancement is the direct amidation of cinnamic acid with diethylamine using ultrasonic irradiation. researchgate.netresearchgate.net Research has demonstrated that this reaction can be successfully carried out in a sonicator bath. This technique represents a move towards more energy-efficient and faster synthetic processes. researchgate.netresearchgate.netscribd.com

Solvent-free synthesis is a cornerstone of green chemistry, and it has been applied to the formation of amides. scispace.com One such method involves the direct reaction of a carboxylic acid and urea (B33335) with boric acid as a catalyst, requiring only trituration and direct heating. scispace.com This eliminates the need for solvents, simplifying the process and reducing environmental impact. scispace.com Biocatalysis, which employs enzymes for organic synthesis, is also a powerful tool for developing sustainable routes to cinnamamide (B152044) derivatives. mdpi.com

The development of novel and efficient catalysts is central to modernizing the synthesis of this compound. The focus is on finding catalysts that are not only highly active and selective but also inexpensive, readily available, and environmentally friendly. dur.ac.ukacs.org

Boric acid has emerged as a particularly effective "green" catalyst for the direct amidation of cinnamic acid by diethylamine. researchgate.netresearchgate.netharianregional.com It is an inexpensive, stable, and low-toxicity compound that can catalyze the reaction efficiently. scispace.comresearchgate.net Studies have successfully synthesized this compound using 5 mol% of boric acid, demonstrating its utility as a viable alternative to more hazardous reagents. researchgate.netresearchgate.net The reaction can be performed under mild conditions, such as in a sonicator bath at 50°C for 40 minutes, yielding the desired product. researchgate.netresearchgate.netscribd.com

Beyond simple boric acid, a range of other boron-based catalysts are under investigation for dehydrative amidation, where water is the only byproduct. dur.ac.ukacs.org These include various aryl boronic acids, borate (B1201080) esters, and tris(pentafluorophenyl)borane, which have shown potential in catalyzing the formation of amide bonds across a wide range of substrates. acs.org

Enzymatic catalysts , such as immobilized lipases like Lipozyme® TL IM, offer a highly selective and sustainable option. mdpi.comnumberanalytics.com These biocatalysts can be used in continuous-flow microreactors for the efficient synthesis of cinnamamides from methyl cinnamates and amines. mdpi.com This approach aligns with green chemistry principles by utilizing renewable catalysts under mild reaction conditions. mdpi.com

Other novel metal-based catalytic systems are also being explored. For instance, metallic silver or silver-based alloys have been shown to catalyze the reaction of amines with aldehydes under mild conditions, such as at room temperature and atmospheric pressure, with water as the primary byproduct. harvard.edu Additionally, transition metal complexes, including those based on iridium, are being developed for the environmentally benign synthesis of cyclic amines from diols and primary amines, a process that could be adapted for related amidation reactions. organic-chemistry.org

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Reagents | Conditions | Yield | Source(s) |

| Ultrasonic-Assisted Amidation | Boric Acid (5 mol%) | Cinnamic Acid, Diethylamine | 50°C, 40 min, Sonication | 20.47% | researchgate.net, researchgate.net, scribd.com |

| Three-Component Coupling | None (Catalyst-free) | Cinnamaldehyde, Diethylamine, Meldrum's Acid | Operationally simple, one-step | Good to excellent | rsc.org, rsc.org |

| Biocatalysis | Lipozyme® TL IM | Methyl Cinnamate, Amine | Continuous-flow microreactor | High efficiency | mdpi.com |

| Silver-Catalyzed Amidation | Metallic Silver/Alloy | Aldehyde, Diethylamine | Room temperature, atmospheric pressure | Highly selective | harvard.edu |

Comprehensive Spectroscopic Characterization and Structural Analysis of N,n Diethylcinnamamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule by measuring the interaction of infrared radiation with the material.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Signatures

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used method for identifying chemical constituents and elucidating compound structures. For N,N-Diethylcinnamamide, the ATR-FTIR spectrum reveals several characteristic absorption bands that correspond to specific vibrational modes within the molecule.

The key functional groups and their corresponding vibrational frequencies are summarized in the table below. The presence of a strong carbonyl (C=O) stretching vibration is a definitive feature of the amide group. The spectrum also clearly indicates the presence of the aromatic ring and the vinyl group of the cinnamoyl moiety, as well as the aliphatic C-H bonds of the diethylamino group.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Intensity |

| C=O (Amide I) | Stretching | 1650-1610 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Weak |

| C=C (Vinyl) | Stretching | 1640-1610 | Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C-N | Stretching | 1250-1020 | Medium |

| =C-H (trans) | Bending (Out-of-plane) | 980-960 | Strong |

This table presents typical ATR-FTIR data ranges for the functional groups found in this compound. Actual peak positions can vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The spectrum shows distinct signals for the aromatic, vinylic, and aliphatic protons.

The protons of the phenyl group typically appear as a multiplet in the aromatic region. The two vinylic protons of the cinnamoyl group exhibit distinct chemical shifts and a characteristic coupling constant for a trans configuration. The ethyl groups on the nitrogen atom show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.

| Proton Assignment | Chemical Shift (δ, ppm) (Approximate) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20-7.50 | Multiplet | 5H |

| Vinylic (=CH-Ph) | 7.40 | Doublet | 1H |

| Vinylic (=CH-CO) | 6.80 | Doublet | 1H |

| Methylene (-NCH₂CH₃) | 3.40 | Quartet | 4H |

| Methyl (-NCH₂CH₃) | 1.15 | Triplet | 6H |

This table provides approximate ¹H-NMR chemical shifts for this compound. Specific values can be influenced by the solvent and the spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Interpretation

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The aromatic carbons show a series of signals in the 127-140 ppm range, while the vinylic carbons have characteristic shifts that distinguish them from the aromatic signals. The aliphatic carbons of the two equivalent ethyl groups appear at upfield chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) (Approximate) |

| Carbonyl (C=O) | 166.5 |

| Vinylic (CH=CH-CO) | 142.0 |

| Vinylic (CH=CH-CO) | 119.0 |

| Aromatic (Quaternary, C1) | 135.5 |

| Aromatic (CH) | 129.5 |

| Aromatic (CH) | 128.8 |

| Aromatic (CH) | 127.5 |

| Methylene (-NCH₂CH₃) | 42.5, 40.5 (due to rotational hindrance) |

| Methyl (-NCH₂CH₃) | 14.0, 12.8 (due to rotational hindrance) |

This table presents approximate ¹³C-NMR chemical shifts for this compound. The observation of separate signals for the ethyl group carbons can be attributed to hindered rotation around the amide C-N bond at room temperature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₃H₁₇NO), the molecular weight is approximately 203.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 203. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of an ethyl group: [M - C₂H₅]⁺, resulting in a fragment at m/z 174.

Cleavage of the amide bond: This can lead to the formation of the cinnamoyl cation [C₆H₅CH=CHCO]⁺ at m/z 131, which is often a prominent peak.

Formation of the diethylaminoketene ion: [ (C₂H₅)₂N=C=O]⁺.

Loss of the diethylamino group: [M - N(C₂H₅)₂]⁺, leading to a fragment at m/z 131.

Further fragmentation of the cinnamoyl cation: Loss of CO to give the styryl cation [C₆H₅CH=CH]⁺ at m/z 103, which can further fragment to the phenyl cation [C₆H₅]⁺ at m/z 77.

The base peak in the mass spectrum is often the most stable fragment, which for this compound is frequently the fragment at m/z 131 or m/z 103. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. docbrown.info

Computational Chemistry and Theoretical Modeling of N,n Diethylcinnamamide

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, provide precise information about molecular structures and properties. preprints.org These calculations are instrumental in analyzing the intricate details of a molecule's electronic framework and energy landscape. elifesciences.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comictp.it It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a more efficient alternative to solving the complex many-electron wave function. hi.is DFT is widely used to calculate various molecular properties and reactivity descriptors. rsc.org

For N,N-Diethylcinnamamide, DFT calculations would map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. The carbonyl oxygen and the π-system of the phenyl ring would be identified as electron-rich (nucleophilic) sites, while the amide nitrogen and adjacent protons would be electron-poor (electrophilic). Key reactivity parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. wustl.edu While specific, comprehensive DFT studies on this compound are not extensively detailed in publicly available literature, the typical global reactivity descriptors that would be calculated are presented in the table below.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Global Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

This table represents typical parameters derived from DFT calculations to assess the electronic structure and reactivity of an organic molecule like this compound.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements or conformations. Conformational analysis investigates these different arrangements and their relative stabilities. nih.gov Theoretical methods, particularly DFT, are employed to scan the potential energy surface of a molecule by systematically rotating its flexible dihedral angles. mdpi.comethz.ch

For this compound, key rotations would occur around the C-C single bonds of the cinnamoyl backbone and the C-N amide bond. The rotation around the amide bond is generally restricted due to its partial double-bond character, leading to distinct cis and trans isomers. Further conformational diversity arises from the orientation of the two ethyl groups on the nitrogen atom. DFT calculations can determine the energy of each conformation, identifying the most stable, low-energy structures. mdpi.com This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

| Dihedral Angle | Rotation Range | Key Conformations | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|

| Phenyl-Cα=Cβ-Carbonyl | 0° to 360° | s-cis / s-trans | 0 - 5 |

| Cα=Cβ-C(O)-N | 0° to 360° | Planar / Non-planar | 0 - 8 |

| C(O)-N-(CH₂)₂ | 0° to 360° | Gauche / Anti | 0 - 3 |

This table illustrates a simplified conformational analysis of this compound, showing key rotatable bonds and the expected energy differences between conformers.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Dynamics and Docking Simulations

While quantum calculations examine static structures, molecular dynamics (MD) and docking simulations explore the dynamic behavior and interactions of molecules within a biological environment. wustl.edujscimedcentral.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comajchem-a.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. esaunggul.ac.id The process involves placing the ligand into the active site of the target protein and using a scoring function to estimate the binding affinity, usually expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding.

Studies have performed in silico docking of this compound against Histone Deacetylase (HDAC) enzymes, which are important targets in cancer therapy. esaunggul.ac.idencyclopedia.pub These simulations, often carried out with software like AutoDock Vina, aim to determine if the compound can act as an inhibitor by binding effectively to the enzyme's active site. esaunggul.ac.idencyclopedia.pub The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

| Target Protein | Docking Software | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| HDAC | AutoDock Vina | -7.5 | HIS142, HIS143 | Coordination with Zn²⁺ ion |

| TYR306 | Hydrogen Bond | |||

| PHE152, PHE208 | Pi-Stacking |

This table provides a representative example of molecular docking results for this compound with a target enzyme like HDAC, based on common findings in such studies.

Pi-stacking (π-π stacking) is a non-covalent interaction that occurs between aromatic rings. libretexts.org These interactions are crucial in stabilizing the structure of DNA and proteins and are important in protein-ligand binding. nih.govfortunejournals.com Pi-stacking can occur in several geometries, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements. nih.gov

In the context of this compound, the phenyl ring is capable of forming significant π-π stacking interactions. Docking studies have suggested that this compound can indeed form pi-stacking interactions within the active site of HDAC. esaunggul.ac.idencyclopedia.pub These interactions would likely involve the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). elifesciences.org Furthermore, the planar guanidinium (B1211019) group of Arginine (Arg) can also participate in stacking interactions. elifesciences.org Molecular dynamics (MD) simulations can be used to further analyze the stability and geometry of these π-π interactions over time, providing a dynamic picture of the binding event. frontiersin.org

| Interaction Type | This compound Moiety | Potential Interacting Amino Acid Residue | Typical Distance (Å) |

|---|---|---|---|

| Parallel-Displaced π-Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | 3.4 - 3.8 |

| T-shaped (Edge-to-Face) π-Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | ~ 4.9 |

| Cation-π / Guanidinium-π Stacking | Phenyl Ring | Arginine (Arg) | ~ 4.0 - 5.0 |

This table summarizes the types of pi-stacking interactions the phenyl group of this compound could form with amino acid residues in a protein active site.

Biological Activity Profiling of N,n Diethylcinnamamide and Its Derivatives

Antimicrobial Properties and Efficacy

Cinnamic acid and its derivatives are recognized for possessing antimicrobial properties that often surpass the parent compound. scispace.com Research into N,N-dialkyl cinnamamides, including N,N-Diethylcinnamamide, has confirmed their activity against both Gram-positive and Gram-negative microorganisms. researchgate.net

This compound has demonstrated potent, broad-spectrum antibacterial activity. In a comprehensive study, the compound was tested against a panel of 21 bacterial strains, including both Gram-positive and Gram-negative bacteria. scispace.com The results indicated strong antimicrobial action, with pMIC (–log(MIC)) values ranging from 2.45 to 3.68. scispace.com This activity was comparable to other active derivatives, such as N-(2-hydroxyphenyl)cinnamamide. scispace.com The antibacterial efficacy of these cinnamamide (B152044) derivatives highlights their potential as preservative agents in industries like food and cosmetics. scispace.com

Antibacterial Activity of this compound and a Related Derivative

The table below summarizes the pMIC (–log(MIC)) values, indicating the potency of the compounds against various bacterial strains. Higher pMIC values denote greater antibacterial activity.

| Compound | Chemical Name | Activity Spectrum | pMIC Range | Reference |

|---|---|---|---|---|

| 3b | This compound | Gram-positive and Gram-negative bacteria | 2.45 - 3.68 | scispace.com |

| 2a | N-(2-hydroxyphenyl)cinnamamide | Gram-positive and Gram-negative bacteria | 2.45 - 3.68 | scispace.com |

| 2b | N-(4-hydroxyphenyl)cinnamamide | Gram-positive and Gram-negative bacteria | 2.45 - 3.68 | scispace.com |

The cinnamamide scaffold is a promising framework for the development of antifungal agents. While specific data on the antifungal activity of this compound is limited, derivatives within the same chemical class have shown significant efficacy. For instance, the small molecule SM21, a cinnamamide derivative, has been identified as a potent antifungal agent, particularly against Candida species. plos.org

SM21 demonstrated notable activity against drug-resistant Candida isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 µg/ml. plos.org It was effective against a wide range of clinical isolates of C. albicans and other species like C. guilliermondii. plos.org This suggests that the cinnamamide structure, including compounds like this compound, warrants further investigation for its potential as a lead structure in the development of new antifungal therapies, which are urgently needed due to rising drug resistance. plos.org

Antifungal Activity of a Cinnamamide Derivative (SM21)

The following table shows the Minimum Inhibitory Concentration (MIC) of the cinnamamide derivative SM21 against various drug-resistant Candida species, demonstrating the potential of this class of compounds.

| Fungal Strain | MIC of SM21 (µg/ml) | Reference |

|---|---|---|

| Candida albicans ATCC 90028 | 0.25 - 0.5 | plos.org |

| Candida guilliermondii T-1549 (multidrug-resistant) | 0.5 - 1.0 | plos.org |

| Other drug-resistant Candida isolates | 0.5 - 1.0 | plos.org |

Evaluation of Broad-Spectrum Antibacterial Activity

Antioxidant Capacity and Mechanisms of Action

Cinnamic acid derivatives are well-regarded for their antioxidant properties. hilarispublisher.com This activity is crucial for mitigating oxidative stress, a factor implicated in numerous diseases. ontosight.ainih.gov

The antioxidant potential of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. scispace.com This common and reliable method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. psecommunity.orgnih.gov In this assay, this compound (compound 3b) demonstrated strong antioxidant activity, achieving a 50% (±1.23) inhibition of the DPPH radical. scispace.com This level of activity is significant and comparable to other synthesized cinnamamide derivatives. scispace.com

DPPH Radical Scavenging Activity of Cinnamamide Derivatives

The table presents the percentage of DPPH radical inhibition by this compound and related derivatives at a concentration of 1 mg/mL.

| Compound | Chemical Name | % Inhibition of DPPH Radical (±SD) | Reference |

|---|---|---|---|

| 3b | This compound | 50% (±1.23) | scispace.com |

| 2a | N-(2-hydroxyphenyl)cinnamamide | 51% (±1.14) | scispace.com |

| 3a | N,N-Dimethylcinnamamide | 41% (±1.01) | scispace.com |

| Ascorbic Acid (Reference Standard) | Not specified in source | scispace.com |

Structure-activity relationship (SAR) studies help in understanding how a molecule's chemical structure influences its biological activity. For cinnamamide derivatives, the nature of the substituents on the amide nitrogen plays a crucial role in their antioxidant potency. scispace.com

Comparing this compound (50% inhibition) with N,N-Dimethylcinnamamide (41% inhibition) suggests that the presence of ethyl groups over methyl groups on the nitrogen atom may enhance radical scavenging activity. scispace.com Furthermore, the introduction of a hydroxyl group on the phenyl ring attached to the amide nitrogen, as seen in N-(2-hydroxyphenyl)cinnamamide (51% inhibition), results in slightly superior antioxidant activity compared to this compound. scispace.com This aligns with the general principle observed in phenolic compounds, where the presence and position of hydroxyl groups on an aromatic ring are key determinants of antioxidant capacity. scielo.br The electron-donating nature of these substituents likely facilitates the stabilization of the radical formed after hydrogen donation, thereby increasing antioxidant efficacy.

Quantitative Assessment of Radical Scavenging Activity (e.g., DPPH Assay)

Emerging Biological Applications

Beyond its established antimicrobial and antioxidant effects, research has pointed towards other potential therapeutic applications for this compound and its close analogs. One study highlighted its potential as an anticholesterol agent; the amidation product identified as this compound was found to reduce cholesterol levels, with optimal activity observed at a concentration of 100 ppm. researchgate.netresearchgate.net

Furthermore, related cinnamamide structures have been investigated for other pharmacological actions. For example, α-phenyl-N,N-diethyl cinnamamide was observed to potentiate Nembutal hypnosis in rats, indicating a possible depressant effect on the central nervous system. hilarispublisher.com Additionally, keywords in a study on methyl 2-cinnamamido-3-hydroxy propanoate linked this compound to potential anti-cancer activity against P388 leukemia cells, suggesting another promising avenue for future research. semanticscholar.org

Research into Anticholesterol Potential and Related Mechanistic Pathways

Cinnamic acid and its derivatives have been recognized for their potential health benefits, including anticholesterolemic properties. researchgate.net Specifically, the amidation product This compound has been identified as having potential as an anticholesterol agent. researchgate.netresearchgate.netresearchgate.net One study demonstrated its ability to reduce cholesterol levels at varying concentrations, with an optimal activity observed at a concentration of 100 ppm, where it achieved a 27.18% reduction. researchgate.net

| Concentration (ppm) | Cholesterol Reduction (%) | Reference |

|---|---|---|

| 50 | 5.24 | researchgate.net |

| 100 | 27.18 | researchgate.net |

| 150 | 13.22 | researchgate.net |

The precise mechanisms through which this compound exerts this effect are still under investigation, but research on related cinnamic acid derivatives offers insight into possible pathways.

One potential mechanism is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for converting free cholesterol into cholesteryl esters for storage in cells, and its inhibition is a target for preventing atherosclerosis. A study on a series of synthesized cinnamic acid amides found that certain derivatives could inhibit both human ACAT-1 and ACAT-2 activities. nih.gov For example, 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide and 3,4-dihydroxyhydrocinnamic acid (L-aspartic acid dibenzyl ester) amide were shown to inhibit both enzymes with IC₅₀ values around 60 µM and 95 µM, respectively. nih.gov

Another key target in cholesterol biosynthesis is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting step in the pathway. sciforschenonline.orgmdpi.com This enzyme is the primary target of the widely used statin drugs. nih.gov While direct inhibition of HMG-CoA reductase by this compound has not yet been demonstrated, it remains a plausible area for future mechanistic studies.

Furthermore, compounds can influence cholesterol levels by modulating the reverse cholesterol transport (RCT) pathway. frontiersin.org This process removes excess cholesterol from peripheral tissues for excretion by the liver and involves key proteins like apolipoprotein A1 (Apo A1), lecithin-cholesterol acyltransferase (LCAT), scavenger receptor B1 (SR-B1), and ATP-binding cassette transporter A1 (ABCA-1). researchgate.netsemanticscholar.orgnih.gov Research on an aqueous extract of Anacardium occidentale leaves, for instance, found that it significantly increased the concentration of several of these RCT-related proteins (FDFT1, APO A1, LCAT, SRB-1, ABCA-1, and HL) without significantly affecting HMG-CoA reductase activity. researchgate.net This suggests that enhancing the RCT pathway is another viable mechanism by which this compound and its derivatives could exert their anticholesterol effects.

Exploration of Other Predicted Pharmacological Activities for this compound Derivatives

Beyond cholesterol modulation, computational (in silico) and laboratory-based screening methods have predicted or identified a wide spectrum of other potential pharmacological activities for this compound and its derivatives. researchgate.net These methods allow for the rapid assessment of a compound's potential biological effects, guiding further research by highlighting the most promising therapeutic avenues. japsonline.comresearchgate.net

In silico studies, which use computer models to predict how a molecule might interact with biological targets, have suggested several activities for cinnamamide derivatives. nih.govnih.govzsmu.edu.ua These predictions are based on the structural features of the molecules and their similarity to compounds with known activities. japsonline.com For example, various cinnamamide derivatives have been predicted to act as kinase inhibitors, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. nih.gov One study on 1,3-dimethylxanthine derivatives predicted actions including peripheral vasodilation and stimulation of kidney function. zsmu.edu.ua

Laboratory screening has also uncovered a range of biological effects. Derivatives of cinnamic acid have shown potential as antimicrobial nih.gov, anti-inflammatory , and anticonvulsant agents. researchgate.net Specifically, research has noted that α-phenyl-N,N-diethyl cinnamamide potentiated Nembutal hypnosis in rats, indicating a central nervous system depressant effect. researchgate.net Other derivatives, such as N-(2-hydroxy ethyl) cinnamamide , have demonstrated anticonvulsant activity in maximal electroshock tests. researchgate.net

The table below summarizes a selection of these predicted and observed pharmacological activities for various cinnamamide derivatives.

| Compound/Derivative Class | Predicted/Observed Activity | Key Findings/Prediction Details | Source |

|---|---|---|---|

| α-phenyl-N,N-diethyl cinnamamide | CNS Depressant | Observed to potentiate Nembutal hypnosis in rats. | researchgate.net |

| N-(2-hydroxy ethyl) cinnamamide | Anticonvulsant | Found to possess good anticonvulsant activity in the maximal electroshock (MES) test with low toxicity. | researchgate.net |

| Cinnamamide Derivatives | Antimicrobial | Compounds showed activity against various bacterial and fungal strains. Compound 6 (a butyl-substituted cinnamamide) showed strong antifungal action by interacting with ergosterol. | nih.gov |

| Substituted Cinnamides | Antimicrobial | N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide exhibited good antimicrobial activity against tested bacterial and fungal strains. | |

| 1-piperazine indole (B1671886) hybrid with nicotinic amide/acid | Kinase Inhibitor, Enzyme Inhibitor, GPCR Ligand | In silico prediction indicated high kinase inhibitor activity for both nicotinic acid and amide derivatives. Nicotinic acid derivatives also showed potential as enzyme inhibitors and GPCR ligands. | nih.gov |

| 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine | Peripheral Vasodilator, Kidney Function Stimulant | In silico prediction suggested these biological actions with high probability for all tested derivatives in the series. | zsmu.edu.ua |

Applications of N,n Diethylcinnamamide in Advanced Materials Science and Engineering

Incorporation into Functional Polymers and Soft Materials

The synthesis of functional polymers often requires precise control over the reaction environment to prevent undesirable side reactions. N,N-Diethylcinnamamide (DECA) has been identified as a key agent in achieving this control, particularly in the creation of grafted polymers. researchgate.net Functional polymers are macromolecules designed with specific chemical groups that impart unique properties and functions, such as improved thermal stability, conductivity, or reactivity. caltech.edu

In the field of polymer modification, DECA serves as an effective inhibitor to suppress side reactions during the reactive melt mixing process. researchgate.net A notable application is in the grafting of maleic anhydride (B1165640) (MAH) onto polyolefins like polyethylene (B3416737) and polypropylene. researchgate.net During this free-radical grafting process, significant side reactions, including chain degradation and crosslinking, can occur, leading to the formation of a gel phase which negatively impacts the material's properties. researchgate.net The introduction of DECA into the reaction system has been shown to remarkably reduce the gel content in the resulting grafted polymers. researchgate.net For example, in one study, its use decreased the gel content in grafting products from 55.38% to just 5.15%. researchgate.net This suppression of side reactions also helps in achieving a higher molecular weight (Mw) in the final product. researchgate.net The synthesis of DECA for this purpose is typically achieved through the reaction of cinnamoyl chloride with diethylamine (B46881). researchgate.net

The table below summarizes the impact of using this compound as an inhibitor in maleic anhydride grafting processes.

| Property | Without this compound | With this compound | Reference |

| Gel Content | 55.38% | 5.15% | researchgate.net |

| Side Reactions | Significant chain degradation and crosslinking | Suppressed degradation and crosslinking | researchgate.net |

| Molecular Weight (Mw) | Base value | Almost doubled | researchgate.net |

This controlled approach to polymer synthesis is crucial for creating advanced materials with tailored architectures and predictable properties, essential for applications ranging from composites to compatibilizers in polymer blends. researchgate.net

Contributions to Supramolecular Chemistry and Engineered Assemblies

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. csic.es These assemblies are dynamic, allowing for assembly and disassembly in response to external stimuli like heat or light. researchgate.net The construction of these complex systems relies on molecular recognition and self-assembly processes, driven by interactions such as hydrogen bonding and pi-stacking. csic.es

The contribution of this compound to this field is primarily linked to its potential for engaging in specific non-covalent interactions, a subject of computational investigation. esaunggul.ac.id An in silico study explored the pi-stacking interactions of this compound in the context of Histone Deacetylase (HDAC) inhibitors. esaunggul.ac.id Pi-stacking is a critical interaction in the formation of supramolecular structures, where the aromatic rings of molecules arrange themselves in a stacked orientation.

The ability of the phenyl group in this compound to participate in these interactions suggests its potential as a building block or a recognition motif in the design of engineered molecular assemblies. esaunggul.ac.id While not a direct component that forms a bulk supramolecular material, its role in molecular recognition is fundamental to host-guest chemistry, a significant area within supramolecular science. csic.esrsc.org By understanding how it interacts with other molecules, scientists can potentially engineer complex systems for targeted applications. The predictable nature of metal-ligand coordination is often exploited in creating such assemblies, and organic molecules like this compound can be part of the ligand structure that directs the self-assembly process. nih.gov

The table below outlines the potential non-covalent interactions involving this compound relevant to supramolecular chemistry.

| Interaction Type | Participating Group in this compound | Significance in Supramolecular Chemistry | Reference |

| Pi-Stacking | Phenyl group | Directional ordering, formation of columnar structures, host-guest recognition. | esaunggul.ac.id |

| Hydrogen Bonding | Carbonyl oxygen (acceptor) | Defines structure and stability in molecular assemblies, crucial for programmed folding. | csic.es |

| Van der Waals Forces | Entire molecule (ethyl and alkyl parts) | Contributes to overall stability and packing efficiency in self-assembled structures. | csic.es |

Role in Analytical Chemistry Methodologies and Hyperbranched Systems

Analytical chemistry provides the methods and tools necessary to identify, quantify, and characterize chemical substances and is fundamental to materials science. sapub.orgacs.org The characterization of newly synthesized compounds like this compound relies heavily on a suite of analytical techniques to confirm their identity and purity. researchgate.netresearchgate.net

Following its synthesis, this compound is routinely characterized using methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net ATR-FTIR is used to identify characteristic functional groups, including the amide C=O bond, the C=C double bond, and the C-N bond. researchgate.net Proton NMR (¹H-NMR) provides detailed information about the molecular structure by showing the chemical shifts of the various protons in the molecule. researchgate.netscispace.com Furthermore, this compound has been used as a reactant in studies where the resulting products, a mixture of regioisomers, were analyzed to determine their relative ratio, showcasing its utility in methodological studies of chemical reactivity. epdf.pub

The table below lists the analytical techniques used for the characterization of this compound.

| Analytical Technique | Information Obtained | Reference |

| ATR-FTIR | Identification of functional groups (C=O amide, C=C, C-N). | researchgate.netresearchgate.net |

| ¹H-NMR | Confirmation of molecular structure via proton chemical shifts. | researchgate.netresearchgate.netscispace.com |

| ¹³C-NMR | Characterization of the carbon skeleton. | |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | scispace.com |

In the context of hyperbranched systems , this compound plays an indirect but important role. Hyperbranched polymers are characterized by their densely branched, three-dimensional architectures and a high density of terminal functional groups. frontiersin.org While not a monomer used to build these structures, the function of this compound as an inhibitor of crosslinking is critical for controlling polymer architecture. researchgate.net By suppressing unwanted crosslinking and gel formation during grafting reactions, it helps to prevent the formation of an uncontrolled, infinite network, thereby enabling the synthesis of well-defined, soluble polymer structures. researchgate.net This control is essential for steering a reaction toward a desired architecture, whether it be a specific graft copolymer or preventing the over-reaction that could lead to insoluble gels instead of processable hyperbranched-like materials.

Future Directions and Outstanding Research Questions in N,n Diethylcinnamamide Research

Advancements in Asymmetric Synthesis and Chiral N,N-Diethylcinnamamide Analogs

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. nih.govCurrent time information in Bangalore, IN. While this compound itself is achiral, the introduction of stereogenic centers into its structure opens up a vast chemical space for the creation of novel chiral analogs with potentially unique properties. Future research in this area will likely focus on the development of sophisticated asymmetric synthesis strategies to control the stereochemical outcome of reactions.

Recent progress in the stereoselective synthesis of related cinnamamide (B152044) derivatives provides a roadmap for future work on this compound. For instance, methods for the enantio- and diastereoselective 1,2-difluorination of cinnamamides have been developed using chiral aryl iodide catalysts. specificpolymers.com This approach, which yields products with adjacent fluoride-bearing stereocenters, could be adapted to create chiral this compound analogs with tailored electronic and steric properties. specificpolymers.com Another promising avenue is the use of radical cyclization reactions mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036), which has been shown to produce 3,4-trans-disubstituted γ-lactams from cinnamamides in a stereoselective manner. scispace.comeuropean-mrs.comnih.gov Applying such methodologies to this compound precursors could generate a library of chiral lactam-containing analogs.

Furthermore, the field of asymmetric catalysis continues to evolve, with new chiral ligands and organocatalysts being developed. rsc.orgtcichemicals.com Future efforts will likely involve the application of these novel catalytic systems to reactions involving this compound and its derivatives. Current time information in Bangalore, IN. This could include asymmetric hydrogenations, epoxidations, or Michael additions to the α,β-unsaturated system of the cinnamoyl moiety. The development of chiral N-heterocyclic carbenes (NHCs) as organocatalysts also presents an exciting opportunity for new asymmetric transformations. mdpi.com

Key Research Questions:

Can existing stereoselective methods be efficiently adapted for the asymmetric synthesis of chiral this compound analogs?

What new chiral catalysts (metal-based or organocatalytic) can be developed for the enantioselective functionalization of the this compound scaffold?

How does the introduction of specific stereocenters into the this compound structure influence its biological activity and physical properties?

A summary of potential asymmetric synthetic strategies applicable to this compound is presented in Table 1.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral this compound Analogs

| Synthetic Strategy | Potential Chiral Product | Key Features | Relevant Findings |

|---|---|---|---|

| Catalytic Enantioselective 1,2-Difluorination | Vicinal difluoro this compound analogs | Creates two adjacent stereocenters with fluorine substituents. specificpolymers.com | Method developed for cinnamamides using a chiral aryl iodide catalyst. specificpolymers.com |

| Stereoselective Radical Cyclization | Chiral γ-lactam fused this compound analogs | Forms 3,4-trans-disubstituted γ-lactams. scispace.comeuropean-mrs.com | Achieved with cerium(IV) ammonium nitrate mediation for cinnamamides. scispace.comeuropean-mrs.comnih.gov |

| Asymmetric Hydrogenation | Chiral N,N-Diethyl-3-phenylpropanamide | Reduction of the carbon-carbon double bond with control of stereochemistry at the α or β position. | A fundamental transformation in asymmetric catalysis. Current time information in Bangalore, IN. |

| Organocatalytic Michael Addition | this compound with chiral substituent at the β-position | Carbon-carbon bond formation with creation of a new stereocenter. | A common strategy in asymmetric organocatalysis. Current time information in Bangalore, IN. |

Integration of this compound into Novel Bio-inspired Materials

Bio-inspired materials, which mimic the structures and functions of biological systems, are at the forefront of materials science. researchgate.netmdpi.commdpi.com These materials often exhibit remarkable properties such as self-healing, stimuli-responsiveness, and enhanced biocompatibility. mdpi.comrsc.org The unique chemical structure of this compound, combining a photoreactive cinnamoyl group with a thermoresponsive N,N-diethylamide moiety, makes it an attractive building block for the creation of novel bio-inspired polymers and hydrogels. rsc.org

The cinnamoyl group is well-known for its ability to undergo [2+2] photocycloaddition upon exposure to UV light. rsc.org This reversible dimerization can be exploited to create cross-linked polymer networks, a principle that is foundational to the development of photoresponsive materials for applications like drug delivery and shape-memory materials. european-mrs.com By incorporating this compound as a monomer or as a pendant group on a polymer backbone, it is possible to design materials that can be cross-linked or have their properties altered by light. rsc.org

Furthermore, polymers based on N,N-disubstituted acrylamides, such as poly(N,N'-diethylacrylamide) (PDEAAm), are known to exhibit thermoresponsive behavior in aqueous solutions, undergoing a volume phase transition at a specific temperature. This "smart" property is highly desirable for applications in tissue engineering and controlled release systems. Integrating this compound into such polymer systems could lead to multi-stimuli-responsive materials that react to both light and temperature. For instance, a hydrogel containing this compound could be fabricated into a specific shape and then "locked" in place using UV light, while still retaining its ability to swell or shrink in response to temperature changes.

Future research will likely focus on the synthesis and characterization of copolymers of this compound with other monomers to fine-tune the material properties. For example, copolymerization with hydrophilic monomers could modulate the lower critical solution temperature (LCST) of the resulting polymer, while incorporation of charged monomers could impart pH-responsiveness. The development of bio-inspired materials often involves mimicking the hierarchical structures found in nature, such as the layered arrangement in nacre or the complex architecture of the extracellular matrix. mdpi.com Advanced manufacturing techniques like 3D printing and self-assembly could be employed to fabricate complex, functional architectures from this compound-containing polymers. mdpi.com

Key Research Questions:

What are the polymerization kinetics of this compound and its copolymerization behavior with other functional monomers?

How does the incorporation of this compound affect the photoresponsive and thermoresponsive properties of polymers and hydrogels?

Can this compound-based materials be fabricated into complex, bio-inspired architectures with tailored mechanical and biological properties for applications in tissue engineering or soft robotics?

High-Throughput Screening and Computational Design for Enhanced Biological Activities

The discovery of new therapeutic agents is a time-consuming and expensive process. High-throughput screening (HTS) and computational design are powerful tools that can significantly accelerate this process. HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target, while computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can predict the biological activity of molecules and guide the design of more potent analogs.

The cinnamamide scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitubulin effects. Future research on this compound will undoubtedly leverage HTS to screen libraries of its analogs against a diverse array of biological targets. This could involve screening for inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds with activity against various pathogens. The results of these screens will identify "hit" compounds that can serve as starting points for lead optimization.

In parallel, computational approaches will play a crucial role in the rational design of this compound derivatives with enhanced biological activities. 3D-QSAR models, for example, can be developed to correlate the structural features of a series of cinnamamide analogs with their observed biological activity. These models can provide valuable insights into the pharmacophore, highlighting the key structural requirements for potent activity. For instance, a 3D-QSAR study on 5-phenyl-1H-pyrazol cinnamamide derivatives identified key features for their potent tubulin polymerization inhibitory activity. Similar studies on this compound analogs could guide the synthesis of new compounds with improved efficacy.

Molecular docking simulations can be used to predict the binding mode of this compound derivatives within the active site of a target protein. This information can be used to design new analogs with improved binding affinity and selectivity. By combining HTS and computational design, researchers can adopt a synergistic approach to drug discovery, where experimental screening provides initial hits and computational methods guide the iterative process of lead optimization.

Key Research Questions:

What novel biological activities can be identified for this compound and its analogs through large-scale HTS campaigns?

Can robust and predictive QSAR models be developed for different biological activities of this compound derivatives?

How can molecular docking and other computational tools be used to design this compound analogs with improved potency, selectivity, and pharmacokinetic properties?

A summary of representative cinnamamide derivatives and their computationally or HTS-evaluated biological activities is provided in Table 2.

Table 2: Examples of HTS and Computationally Guided Biological Activity Studies on Cinnamamide Derivatives

| Cinnamamide Derivative Class | Biological Target/Activity | Methodology | Key Finding | Reference(s) |

|---|---|---|---|---|

| 5-phenyl-1H-pyrazol cinnamamides | Tubulin polymerization inhibition | Synthesis, biological evaluation, 3D-QSAR, molecular docking | Identified compound 5j with IC50 of 1.02 μM, superior to colchicine. 3D-QSAR model provided pharmacophore insights. | , |

| N-phenyl Cinnamamide derivatives | Hepatoprotection (via Nrf2 activation) | Synthesis, luciferase activity assays | Identified substituents on the N-phenyl ring that enhance activity. | |

| Phenethyl cinnamamides | Melanogenesis inhibition | Isolation, synthesis, cell-based assays | N-trans-caffeoyltyramine showed the strongest anti-melanogenesis activity. | |

| Bis-Cinnamamide derivatives | APE/Ref-1 inhibition (for melanoma) | Synthesis, in vitro assays | Compound 11 exhibited potent anti-melanoma activity (IC50 < 0.1 μM). |

| General Cinnamamide derivatives | Anticonvulsant activity | QSAR and 3D-QSAR review | QSAR methodologies provide valuable information for developing new anticonvulsant compounds. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.